molecular formula C19H25ClN4O B2502333 1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea CAS No. 1171576-91-2

1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea

Cat. No.: B2502333
CAS No.: 1171576-91-2
M. Wt: 360.89
InChI Key: FSRBJBGJTJNYQQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea is a synthetic organic compound It features a chlorophenyl group and two dimethylamino groups attached to a phenyl ring, connected through an ethyl bridge to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea typically involves multiple steps:

    Formation of the Ethyl Bridge: This step involves the reaction of 4-chlorophenyl isocyanate with an appropriate ethylamine derivative to form the intermediate.

    Introduction of Dimethylamino Groups: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]thiourea: Similar structure with a thiourea moiety.

    1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]carbamate: Similar structure with a carbamate moiety.

Uniqueness

1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O/c1-23(2)17-11-5-14(6-12-17)18(24(3)4)13-21-19(25)22-16-9-7-15(20)8-10-16/h5-12,18H,13H2,1-4H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRBJBGJTJNYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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